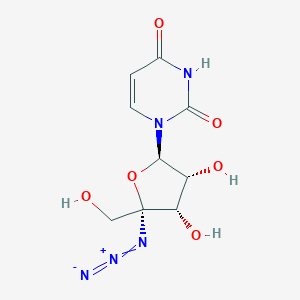

4'-Azidouridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O6/c10-13-12-9(3-15)6(18)5(17)7(20-9)14-2-1-4(16)11-8(14)19/h1-2,5-7,15,17-18H,3H2,(H,11,16,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPJZSIIXUQGQE-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161046 | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139442-01-6 | |

| Record name | 4'-Azidouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139442016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 4'-Azido Moiety

An In-Depth Technical Guide to the Synthesis of 4'-Azido-2'-deoxynucleosides for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, the modification of nucleoside scaffolds has proven to be a profoundly successful strategy. Among these modifications, the introduction of an azido group at the 4'-position of the furanose ring has given rise to a class of potent therapeutic agents. 4'-Azido-2'-deoxynucleosides function as formidable chain terminators of viral DNA synthesis. After intracellular phosphorylation to their triphosphate form, they are incorporated by viral polymerases, such as HIV reverse transcriptase (RT) or Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), into the growing nucleic acid chain.[1][2] The presence of the 4'-azido group sterically hinders the formation of the subsequent 3',5'-phosphodiester bond, effectively halting replication.[1]

A key advantage of many 4'-substituted nucleosides is their retention of the 3'-hydroxyl group. This structural feature can make them less susceptible to excision-based resistance mechanisms developed by viruses, which often selectively remove chain-terminating nucleosides lacking a 3'-OH.[1] Consequently, compounds like 4'-azidothymidine have demonstrated potent activity against HIV strains that are resistant to established drugs like AZT.[3] This guide provides a comprehensive overview of the core synthetic strategies, critical experimental considerations, and detailed protocols for preparing these vital compounds.

Core Synthetic Strategy: From 4',5'-Unsaturated Precursors

The most prevalent and effective route to 4'-azido-2'-deoxynucleosides commences with the generation of a 4',5'-unsaturated (exocyclic methylene) nucleoside intermediate. This intermediate serves as a key substrate for the stereoselective introduction of the azido group across the double bond.

The general workflow involves three principal stages:

-

Formation of the 4',5'-Unsaturated Intermediate: This is typically achieved from a suitably protected 2'-deoxynucleoside. A common method involves the iodination of the primary 5'-hydroxyl group, followed by an elimination reaction promoted by a base to form the exocyclic double bond.

-

Stereoselective Azido-Iodination: The crucial 4'-azido group is installed by the addition of iodine azide (IN₃) across the 4',5'-double bond. Iodine azide is highly reactive and is generated in situ from sodium azide (NaN₃) and an iodine source like iodine monochloride (ICl) or iodine (I₂). This addition is highly stereo- and regioselective, yielding a 4'-azido-5'-iodo intermediate.[1][3]

-

Displacement and Deprotection: The 5'-iodo group is typically displaced, often with assistance from an oxidizing agent, or reduced depending on the desired final product. The final step involves the removal of protecting groups from the nucleobase and any remaining hydroxyl groups to yield the target 4'-azido-2'-deoxynucleoside.

The Critical Role of Protecting Groups

The success of nucleoside synthesis hinges on a robust protecting group strategy. Protecting groups are essential to prevent unwanted side reactions at the nucleobase's exocyclic amines and the sugar's hydroxyl groups.[4] The choice of protecting groups must be orthogonal, allowing for their selective removal without affecting other parts of the molecule.

| Functional Group | Common Protecting Groups | Deprotection Conditions | Rationale & Considerations |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acid (e.g., Trichloroacetic acid) | Provides a lipophilic handle for purification and is easily removed. |

| Benzoyl (Bz), p-Toluoyl (Tol) | Base (e.g., NH₃ in MeOH, NaOMe) | Stable to acidic conditions used in glycosylation. | |

| 3'-Hydroxyl | Benzoyl (Bz), Acetyl (Ac) | Base (e.g., NH₃ in MeOH, NaOMe) | Used when the 3'-OH needs to be masked during reactions at other positions. |

| Exocyclic Amines (N⁶-Ade, N⁴-Cyt, N²-Gua) | Benzoyl (Bz) for Adenine, Cytosine | Base (e.g., NH₃ in MeOH) | Standard protection, removed during final deprotection. |

| Isobutyryl (iBu) for Guanine | Base (e.g., NH₃ in MeOH) | More labile than Bz, useful for sensitive nucleosides. | |

| Phenoxyacetyl (Pac) | Mild base (e.g., NH₃ in MeOH, rt) | Useful for syntheses requiring very mild deprotection conditions. |

Detailed Synthetic Protocols: Case Studies

The following protocols are presented as illustrative examples of the synthesis of complex 4'-azido-2'-deoxynucleosides, adapted from established literature.[1]

Case Study: Synthesis of 1-(4'-Azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine

This synthesis showcases the preparation of a potent anti-HIV agent that incorporates both a 4'-azido group and a 2'-fluoro substituent.[1] The procedure starts from a commercially available protected fluoro-arabinofuranoside.

Step 1: Synthesis of 1-(4'-Azido-5'-deoxy-2'-fluoro-5'-iodo-β-D-arabinofuranosyl)uracil (Intermediate 7)

-

Procedure: A protected uracil nucleoside (compound 4 in the cited literature) is first treated with iodine (I₂) and triphenylphosphine (Ph₃P) in tetrahydrofuran (THF).[1] This converts the 5'-hydroxyl into a 5'-iodo group.

-

The resulting intermediate is then subjected to elimination using a strong base like sodium methoxide (NaOMe) to generate the 4'-methylene nucleoside (compound 6).[1]

-

To a solution of the 4'-methylene nucleoside in THF, add sodium azide (NaN₃) followed by iodine monochloride (ICl). The reaction proceeds at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with sodium thiosulfate solution and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by silica gel chromatography.[1]

Step 2: Conversion to Protected 4'-Azido-uridine Analog (Intermediate 9)

-

Procedure: The 3'-hydroxyl of the azido-iodo intermediate (7) is first protected, for example, by benzoylation using benzoyl chloride in pyridine.[1]

-

The resulting protected intermediate (8) is dissolved in a biphasic solvent system (e.g., Dichloromethane/Water) containing a phase-transfer catalyst (e.g., n-Bu₄NHSO₄) and a buffer (e.g., K₂HPO₄).[1]

-

m-Chloroperbenzoic acid (m-CPBA) is added portion-wise at 0 °C, and the reaction is stirred overnight at room temperature. This step assists in the displacement of the 5'-iodo group.[1]

-

Workup involves quenching with sodium sulfite (Na₂SO₃), extraction, washing, and purification by silica gel column chromatography to yield the protected 4'-azido-uridine analog (9).[1]

Step 3: Conversion to 1-(4'-Azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine (Target 10)

-

Procedure: The protected uridine analog (9) is dissolved in dichloromethane (DCM). 1,2,4-Triazole and pyridine are added, and the solution is cooled to 0 °C.[1]

-

Phosphorus oxychloride (POCl₃) is added dropwise, and the reaction is stirred, allowing it to warm to room temperature overnight. This converts the uracil base into a more reactive triazolide intermediate.[1]

-

The reaction is quenched with water and extracted with DCM. The crude intermediate is then dissolved in a mixture of THF and concentrated ammonium hydroxide (NH₄OH). This step performs the amination to form the cytosine base and simultaneously removes the benzoyl protecting groups.[1]

-

The final product is purified by silica gel column chromatography.[1]

Purification and Characterization

Rigorous purification and characterization are paramount to confirm the identity, purity, and stereochemistry of the synthesized 4'-azido-2'-deoxynucleosides.

Purification Techniques:

-

Silica Gel Column Chromatography: This is the most common method for purifying synthetic nucleoside intermediates and final products. A solvent system of increasing polarity (e.g., methanol in dichloromethane or ethyl acetate in hexanes) is typically used.[1]

-

Anion-Exchange Chromatography: While primarily used for purifying full-length oligonucleotides, this technique can be adapted for separating charged nucleosides or their phosphorylated forms. It separates molecules based on the strength of their negative charge.[5]

Analytical Characterization:

| Technique | Information Provided | Key Features for 4'-Azido Nucleosides |

| Infrared (IR) Spectroscopy | Presence of functional groups | A strong, sharp absorption band around 2100-2120 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.[1] |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, stereochemistry | ¹H NMR: Reveals the proton environment, coupling constants help determine the sugar pucker and anomeric configuration (β vs α). ¹³C NMR: Confirms the carbon skeleton. ¹⁹F NMR: Essential for fluoro-substituted analogs.[1] |

| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS or HRMS: Provides the exact mass of the molecule, confirming the elemental composition.[1][6] |

| X-ray Crystallography | Unambiguous 3D structure | Provides definitive proof of the relative and absolute stereochemistry of all chiral centers.[1] |

Safety Considerations

The synthesis of 4'-azido-2'-deoxynucleosides involves several hazardous materials that require careful handling in a controlled laboratory environment.

-

Azide Compounds (NaN₃, IN₃): Sodium azide is highly toxic. Organic azides and heavy metal azides can be explosive, particularly when heated or subjected to shock. All reactions involving azides should be conducted behind a blast shield in a well-ventilated fume hood.

-

Oxidizing Agents (m-CPBA): Peroxy acids like m-CPBA are strong oxidizers and can be shock-sensitive. They should be stored and handled according to safety guidelines.

-

Corrosive Reagents (POCl₃, HBr/AcOH): These reagents are highly corrosive and moisture-sensitive. They must be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

Conclusion and Future Perspectives

The synthesis of 4'-azido-2'-deoxynucleosides, primarily through strategies involving 4',5'-unsaturated intermediates, is a well-established yet continually refined field. The ability to introduce the 4'-azido group with high stereocontrol has been fundamental to the development of potent antiviral agents that can overcome critical drug resistance mechanisms.[1][3] Future work in this area will likely focus on developing more efficient, scalable, and greener synthetic routes. Furthermore, the 4'-azido group serves as a versatile chemical handle for "click chemistry," enabling the conjugation of these nucleosides to other molecules to create novel probes or targeted drug delivery systems, further expanding their utility in chemical biology and medicine.[7]

References

-

Maag, H., et al. (1994). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of Medicinal Chemistry, 37(22), 421-428. [Link]

-

Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine. Journal of Medicinal Chemistry, 52(1), 219-223. [Link]

-

Cho, J. H., et al. (2010). Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. Molecules, 15(11), 8093-8104. [Link]

-

Smith, D. B., et al. (2010). Discovery of 4'-azido-2'-deoxy-2'-C-methyl cytidine and prodrugs thereof: a potent inhibitor of Hepatitis C virus replication. Bioorganic & Medicinal Chemistry Letters, 20(2), 650-654. [Link]

-

Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971-2978. [Link]

-

Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology, 20, 33-61. [Link]

-

Gumport, R. I., et al. (2004). 4-Azido-2-pyrimidinone Nucleosides and Related Chemistry. Nucleosides, Nucleotides and Nucleic Acids, 23(6-7), 1061-1076. [Link]

-

Wang, G., et al. (2023). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. PLoS Pathogens, 19(11), e1011786. [Link]

-

Fàbrega, C., et al. (1998). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. Biological Chemistry, 379(4-5), 527-533. [Link]

-

Yu, W., et al. (2015). Design, synthesis, and biological evaluation of new N(4)-Substituted 2'-deoxy-2'-fluoro-4'-azido cytidine derivatives as potent anti-HBV agents. European Journal of Medicinal Chemistry, 101, 103-110. [Link]

-

Kumagai, K., et al. (2018). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3'-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 23(10), 2463. [Link]

-

Jung, M. E., & Gardiner, J. M. (1991). Synthetic Approaches to 3'-Azido-3'-deoxythymidine and Other Modified Nucleosides. The Journal of Organic Chemistry, 56(6), 2604-2606. [Link]

-

Chu, C. K., et al. (1991). An Efficient Synthesis of 3'-Azido-3'-deoxythymidine (AZT). Synthetic Communications, 21(10-11), 1227-1232. [Link]

-

Amblard, F., et al. (2016). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 21(10), 1361. [Link]

- CN103087222A. (2013). Method for preparing zidovudine and intermediate thereof.

-

Bio-Rad Laboratories. (2023). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. [Link]

Sources

- 1. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Azido-2-pyrimidinone Nucleosides and Related Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

chemical properties and stability of 4'-Azidouridine

An In-Depth Technical Guide to the Chemical Properties and Stability of 4'-Azidouridine

Foreword

This compound (AZU) is a synthetic nucleoside analog that has garnered significant interest within the scientific community. As a strategic modification of the natural nucleoside uridine, the introduction of an azide moiety at the 4' position of the ribose sugar ring imparts unique chemical reactivity and biological activity. This modification makes this compound a valuable tool in antiviral drug discovery, particularly as an inhibitor of viral polymerases, and a versatile building block in chemical biology for bioconjugation via "click chemistry."

This guide is designed for researchers, scientists, and drug development professionals who handle, study, or formulate this compound. It provides a comprehensive overview of its core chemical and physical properties, an in-depth analysis of its stability profile under various stress conditions, and insights into its metabolic fate and mechanism of action. By explaining the causality behind its reactivity and degradation, this document serves as a technical resource for ensuring the compound's integrity, developing robust analytical methods, and implementing safe handling procedures.

Section 1: Core Chemical & Physical Properties

A foundational understanding of this compound's physicochemical properties is essential for its effective application and handling. The molecule consists of a uracil base linked to a ribose sugar that is uniquely modified with an azide group (-N₃) at the 4'-position.

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | [1] |

| Synonyms | 4'-AzU, AZU nucleoside, 4'-C-azidouridine | [1][2] |

| CAS Number | 139442-01-6 | [1][2] |

| Molecular Formula | C₉H₁₁N₅O₆ | [1][2] |

| Molecular Weight | 285.21 g/mol | [1][2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 134 Ų | [2] |

| XLogP3-AA (Computed) | -1.5 | [1] |

Structural Features:

The defining feature of this compound is the stereospecific placement of the azido group at the 4' carbon of the furanose ring. This substitution has profound consequences for the molecule's conformation and biological activity. NMR-based studies on related 4'-azidonucleosides suggest that this modification locks the sugar moiety into a 3'-endo (N-type) conformation.[3] This preferred puckering mimics the conformation of nucleotides within an A-form helix (like an RNA-DNA hybrid), which can enhance its interaction with viral polymerases compared to the more flexible conformations of natural nucleosides.

Section 2: Chemical Reactivity & Applications

The chemical utility of this compound is dominated by the reactivity of its azide moiety, which serves as a highly efficient handle for covalent modification through bioorthogonal chemistry.

The Azide Moiety: A Gateway to "Click Chemistry"

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, including aqueous environments.[4][5] The azide group is a cornerstone of this chemical paradigm, participating readily in cycloaddition reactions with alkynes. This allows for the precise and stable linking of this compound to other molecules, such as fluorescent dyes, biotin tags, or drug delivery vehicles.[5][6]

Key Click Reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where a copper(I) catalyst dramatically accelerates the cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted triazole.[4][7] The reaction is highly specific and can be performed under mild, biocompatible conditions.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of a copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne. The ring strain provides the activation energy for the reaction to proceed efficiently without a metal catalyst, making it ideal for in-vivo labeling.[5]

The ability to incorporate this compound into nascent RNA and subsequently "click" a reporter molecule onto it provides a powerful method for tracking RNA synthesis, processing, and localization within cells.[6]

Section 3: Stability Profile & Degradation Pathways

Understanding the stability of this compound is critical for its storage, formulation, and the interpretation of experimental results. Forced degradation studies, which expose the drug to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.[8][9]

Photostability

Organic azides are notoriously sensitive to ultraviolet and, to some extent, visible light. A photochemical stability study on a very close analog, 4'-azido-2'-deoxy-2'-methylcytidine, provides a validated model for the degradation of this compound.[10]

-

Primary Degradation Mechanism: The primary event upon light exposure is the photolysis of the azide group, which results in the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate.[10]

-

Secondary Degradation Pathways: This unstable intermediate rapidly rearranges through several pathways:

-

Ring Expansion: The nitrene can attack the sugar backbone, leading to the formation of a ring-expanded imidate ester.

-

Bond Cleavage: Both exocyclic and endocyclic bond cleavages can occur, forming imine or imino lactone products.

-

Hydrolysis: These secondary products are often unstable and prone to hydrolysis, which can ultimately lead to the cleavage of the glycosidic bond and release of the uracil base.[10]

-

Causality: The high energy of UV-Vis photons is sufficient to break the weak N-N bonds in the azide moiety, initiating this degradation cascade. Consequently, this compound must be protected from light during storage and handling to maintain its chemical integrity.

pH and Hydrolytic Stability

Like many nucleoside analogs, this compound is susceptible to hydrolysis under harsh pH conditions.

-

Acidic Conditions: Strongly acidic conditions can catalyze the hydrolysis of the N-glycosidic bond, separating the uracil base from the sugar moiety.

-

CRITICAL SAFETY WARNING: Azides must never be mixed with strong acids. This reaction generates hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.[11]

-

Basic Conditions: While generally more stable to base than acid, prolonged exposure to strong alkaline conditions can also lead to degradation of the uracil ring and other hydrolytic reactions.

Thermal and Oxidative Stability

-

Thermal Stability: As an organic azide, this compound is an energetic molecule.[12] While stable under typical laboratory conditions, the solid material should be protected from excessive heat, shock, or friction to prevent uncontrolled decomposition.[11]

-

Oxidative Stability: The molecule is expected to be susceptible to strong oxidizing agents (e.g., hydrogen peroxide), which is a standard stress condition in forced degradation studies.[8] The exact degradation products would require experimental characterization but could involve oxidation of the uracil ring or the sugar hydroxyl groups.

Summary of Stability Profile

| Stress Condition | Stability Profile & Expected Outcome |

| Photolytic (UV/Vis) | Highly Labile. Rapidly degrades via photolysis of the azide group to a nitrene intermediate, followed by rearrangement and hydrolysis.[10] |

| Acidic Hydrolysis | Labile. Susceptible to cleavage of the N-glycosidic bond. DANGEROUS: Forms toxic and explosive hydrazoic acid with strong acids.[11] |

| Basic Hydrolysis | Moderately Labile. Degradation is expected under strong basic conditions over time. |

| Thermal | Potentially Unstable. As an energetic molecule, avoid high temperatures, shock, and friction, especially with the solid compound.[11][12] |

| Oxidative (e.g., H₂O₂) | Labile. Expected to degrade, likely through modification of the uracil base or sugar moiety. |

Section 4: Biological Activity & Metabolic Fate

The biological significance of this compound stems from its activity as an antiviral agent.

Mechanism of Antiviral Action

This compound functions as a prodrug that must be activated within the host cell to exert its effect.[13][14]

-

Intracellular Activation: Cellular kinases recognize this compound and sequentially phosphorylate it to its 5'-monophosphate, 5'-diphosphate, and finally the active 5'-triphosphate form (AZU-TP).[15] This metabolic activation is a common pathway for nucleoside analog drugs.

-

Polymerase Inhibition: The active AZU-TP competes with the natural uridine triphosphate (UTP) for incorporation into the nascent RNA strand by viral RNA-dependent RNA polymerase (RdRp), such as that from the Hepatitis C virus (HCV).[16]

-

Chain Termination: Once incorporated, the 4'-azido group sterically hinders the formation of the next phosphodiester bond, effectively terminating the elongation of the viral RNA chain. This mechanism, known as non-obligate chain termination, halts viral replication.[17]

Metabolic Degradation

Beyond anabolic activation, nucleoside analogs can be subject to catabolic degradation. While specific pathways for this compound are not fully elucidated, studies on related compounds suggest potential routes. For example, 3'-azido-2',3'-dideoxyuridine can be metabolized into novel diphosphohexose derivatives, indicating that complex carbohydrate conjugates may form.[18] Additionally, standard pyrimidine catabolic pathways could potentially degrade the uracil base.[19]

Section 5: Recommended Handling & Storage Procedures

The chemical properties and stability profile of this compound dictate strict handling and storage protocols to ensure user safety and compound integrity.

Safety First: Handling Azido Compounds

The azide functional group renders this class of compounds potentially hazardous. All handling should be performed in a well-ventilated fume hood.[20]

-

Avoid Shock and Heat: Organic azides can be explosive and sensitive to shock, friction, and heat. Avoid grinding the solid material or heating it aggressively.[11]

-

Use Non-Metal Utensils: Never use metal spatulas or stir bars, as azides can react with metals (especially copper, lead, silver, mercury) to form highly unstable and shock-sensitive metal azides.[11][21] Use plastic or ceramic utensils.

-

Chemical Incompatibilities:

-

Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, safety glasses with side shields, and a lab coat at all times.

Storage Conditions

Proper storage is essential to prevent degradation and ensure experimental reproducibility.

-

Temperature: For long-term storage, keep this compound in a tightly sealed container at -20°C .[11] Refrigeration at 4°C is suitable for short-term storage, but degradation can still occur over days to weeks.[22]

-

Light: Store in an amber vial or otherwise protect from light at all times to prevent photodecomposition.[10][11]

-

Atmosphere: Store in a dry environment. For maximum stability, especially for the solid compound, storage under an inert gas (e.g., argon or nitrogen) is recommended to protect against moisture and oxidation.

Section 6: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a comprehensive workflow for subjecting this compound to various stress conditions to identify its degradation liabilities, consistent with ICH guidelines.[8][23]

Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress and to develop a stability-indicating analytical method.

Materials:

-

This compound (API)

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Phosphate buffer

-

Calibrated pH meter, HPLC-UV or LC-MS system, photostability chamber, oven

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol). The concentration should be chosen to give a good response on the analytical instrument.[23]

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M HCl.

-

Incubate at 60°C for 2-8 hours.

-

Withdraw aliquots at time points (e.g., 0, 2, 4, 8 hours), cool immediately, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for 2-8 hours.

-

Withdraw aliquots, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light, for 24 hours.

-

Withdraw aliquots for analysis.

-

-

Thermal Degradation (Solution):

-

Dilute the stock solution in neutral buffer (e.g., pH 7 phosphate buffer).

-

Incubate at 80°C for 24-48 hours.

-

Withdraw aliquots for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound powder in a petri dish.

-

Heat in a calibrated oven at a temperature below its melting point (e.g., 105°C) for 24 hours.

-

Dissolve the stressed solid in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a quartz cuvette) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

-

Maintain a parallel control sample protected from light.

-

Analyze both samples.

-

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound.[8] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or exposure time accordingly.[9]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate this compound from its process impurities and degradation products.

Instrumentation:

-

HPLC system with a UV/PDA detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Method Parameters (Starting Point for Optimization):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of this compound (approx. 262 nm).

-

Injection Volume: 10 µL

Method Validation (Self-Validating System):

-

Specificity: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent this compound peak and from each other.

-

Peak Purity: Use a PDA detector to assess peak purity of the parent peak in the presence of its degradants to ensure no co-elution is occurring.

-

System Suitability: Run replicate injections of a standard solution to ensure the system is performing correctly (check retention time, peak area, and tailing factor).

Section 7: References

A complete, numbered list of all cited sources is provided below for verification and further reading.

Click to expand References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 453828, this compound. Available at: [Link]

-

Jochmans, D., et al. (n.d.). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. National Center for Biotechnology Information. Available at: [Link]

-

Olsen, D. B., et al. (2009). The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine. Journal of Medicinal Chemistry, 52(1), 219–223. Available at: [Link]

-

Huybrechts, T., et al. (2012). Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis. Journal of Pharmaceutical and Biomedical Analysis, 70, 231–244. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11332449, 4-Azidopyridine. Available at: [Link]

-

Balzarini, J., et al. (1992). Metabolism of 4'-azidothymidine. A compound with potent and selective activity against the human immunodeficiency virus. The Journal of Biological Chemistry, 267(1), 543–548. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

-

Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971–2978. Available at: [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Available at: [Link]

-

Purdue University (n.d.). Sodium azide. Available at: [Link]

-

Wikipedia (n.d.). Click chemistry. Available at: [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Available at: [Link]

-

MSN Chemical (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Available at: [Link]

-

S.W.ChemiLab (n.d.). 4'-C-azidouridine. Available at: [Link]

-

Ma, T., et al. (1993). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of Medicinal Chemistry, 36(20), 2843–2849. Available at: [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

-

Interchim (n.d.). Click Chemistry (Azide / alkyne reaction). Available at: [Link]

-

Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

-

Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

University of Pittsburgh (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Available at: [Link]

-

Plunkett, W., et al. (1993). Metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs. Molecular Pharmacology, 43(6), 925–933. Available at: [Link]

-

Hanna, M. M., & Meares, C. F. (1988). Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry, 27(21), 8221–8226. Available at: [Link]

-

Ghomi, M., et al. (2018). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Advances, 8(52), 29731–29738. Available at: [Link]

-

Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Available at: [Link]

-

Shimadzu Corporation (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Available at: [Link]

-

ChemRxiv (2025). Quantification of azides on the surface of nanoparticles: towards precise bioconjugation. Available at: [Link]

-

Hoshika, S., et al. (2016). Metabolic Incorporation of Azide Functionality into Cellular RNA. ACS Chemical Biology, 11(11), 3147–3152. Available at: [Link]

-

ResearchGate (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Available at: [Link]

-

EBSCO (n.d.). Mechanisms of action of antiviral drugs. Available at: [Link]

-

Alila Medical Media (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link]

-

University of California, Santa Cruz (n.d.). Sodium Azide SOP. Available at: [Link]

-

ResearchGate (2017). (PDF) Degradation Pathway. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). purine nucleotides degradation II (aerobic) | Pathway. PubChem. Available at: [Link]

-

ResearchGate (2025). Stability-indicating methods for quantitative determination of zidovudine and stavudine in capsules. Available at: [Link]

-

Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. Available at: [Link]

-

Le, L. W., et al. (2006). Stability of Azacitidine in Sterile Water for Injection. The Canadian Journal of Hospital Pharmacy, 59(5), 244–250. Available at: [Link]

-

MDPI (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs. Available at: [Link]

-

Food and Drug Administration (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Available at: [Link]

Sources

- 1. This compound | C9H11N5O6 | CID 453828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. benchchem.com [benchchem.com]

- 13. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Metabolism of 4'-azidothymidine. A compound with potent and selective activity against the human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 22. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Ascendance of 4'-Azido Nucleoside Analogs: A Technical Guide to a Potent Class of Therapeutics

Introduction: A Strategic Modification in Nucleoside Chemistry

Nucleoside analogs represent a cornerstone of modern chemotherapy, with profound impacts on the treatment of viral infections and cancer.[1][2] Their success lies in their ability to mimic natural nucleosides, thereby deceiving cellular or viral enzymes and disrupting nucleic acid synthesis.[1] Within this expansive class of molecules, a particular modification has garnered significant attention for its ability to confer potent and often selective biological activity: the introduction of an azido group at the 4'-position of the sugar moiety.[3] This seemingly subtle alteration has led to the discovery and development of a range of 4'-azido nucleoside analogs with remarkable therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying 4'-azido nucleoside analogs. We will delve into their medicinal chemistry, elucidate their intricate mechanisms of action, and explore their expanding therapeutic applications, from potent antiviral agents to promising anticancer compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

Medicinal Chemistry and Synthesis: Crafting the 4'-Azido Scaffold

The synthesis of 4'-azido nucleoside analogs is a testament to the ingenuity of medicinal chemists. The introduction of the azido group at the sterically hindered 4'-position requires carefully orchestrated synthetic strategies. While numerous approaches have been developed, a common theme involves the generation of a suitable precursor that allows for the stereoselective installation of the azide functionality.[4][5]

A key strategy for the synthesis of 4'-azido-2'-deoxynucleosides involves the use of a 4'-unsaturated nucleoside precursor. The synthesis of 4'-azidothymidine, for instance, can be achieved through the stereo- and regioselective addition of iodine azide to a 4',5'-unsaturated thymidine derivative. This is followed by an oxidatively assisted displacement of the resulting 5'-iodo group to furnish the desired 4'-azido nucleoside.[6][7]

The synthesis of more complex analogs, such as Azvudine (FNC), which features both a 4'-azido group and a 2'-fluoro substituent, involves a multi-step sequence. A plausible synthetic route for Azvudine starts from a protected D-ribofuranose derivative. Key steps include the fluorination of the 2'-position, often using reagents like diethylaminosulfur trifluoride (DAST), followed by glycosylation with a protected uracil base. The uracil moiety is then converted to cytosine, and the crucial 4'-azido group is introduced by converting the 4'-hydroxyl group. Finally, deprotection yields the active compound.[8]

Illustrative Synthetic Workflow for a 4'-Azido Nucleoside Analog

The following diagram outlines a generalized synthetic pathway for a 4'-azido-2'-deoxy-2'-fluoro-cytidine analog, highlighting the key transformations.

Caption: Generalized synthetic workflow for a 4'-azido nucleoside analog.

Experimental Protocol: Synthesis of 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine Hydrochloride (A Key Intermediate for Azvudine)

The following is a representative, multi-step protocol adapted from published literature for the synthesis of a key 4'-azido nucleoside analog.[9][10]

-

Preparation of the 4',5'-Unsaturated Nucleoside: A protected 2'-deoxy-2'-fluoro-uridine derivative is treated with a suitable reagent to introduce a double bond between the 4' and 5' positions of the sugar ring.

-

Azido-Iodination: The resulting 4',5'-unsaturated nucleoside is then subjected to a reaction with iodine azide (generated in situ from sodium azide and iodine monochloride) in a suitable solvent like tetrahydrofuran (THF) to introduce an iodo group at the 5'-position and an azido group at the 4'-position.

-

Oxidative Displacement: The 5'-iodo group is then displaced with a hydroxyl group through an oxidatively assisted process, for example, using m-chloroperbenzoic acid (m-CPBA).

-

Conversion to Cytosine: The uracil base is converted to a cytosine base. This can be achieved by treatment with a reagent like triazole/POCl₃ followed by methanolic ammonia.

-

Deprotection and Salt Formation: Any protecting groups on the sugar or base are removed under appropriate conditions. The final compound is then treated with a solution of hydrogen chloride in a suitable solvent to afford the hydrochloride salt.

Mechanism of Action: A Tale of Conformation and Chain Termination

The biological activity of 4'-azido nucleoside analogs stems from their ability to act as chain terminators of DNA or RNA synthesis.[1] This process begins with the intracellular phosphorylation of the nucleoside analog to its active triphosphate form by host cell kinases.[3]

A critical aspect of their mechanism is the profound influence of the 4'-azido group on the conformation of the sugar ring. The steric and electronic properties of the azido group favor a 3'-endo (North) conformation of the furanose moiety.[6][11][12] This specific pucker is believed to enhance the efficiency of phosphorylation by cellular kinases and to position the molecule optimally for interaction with viral polymerases.[11][12]

Once converted to the triphosphate, the 4'-azido nucleoside analog triphosphate (N₃-NTP) competes with the natural deoxynucleoside triphosphate (dNTP) or nucleoside triphosphate (NTP) for incorporation into the growing nucleic acid chain by the viral polymerase (e.g., HIV reverse transcriptase, HCV RNA polymerase).[8] Upon incorporation, the presence of the 4'-azido group prevents the formation of the subsequent phosphodiester bond, leading to the termination of chain elongation.

The Intracellular Activation and Action Pathway

The following diagram illustrates the key steps in the mechanism of action of a 4'-azido nucleoside analog.

Caption: Intracellular activation and mechanism of action of 4'-azido nucleoside analogs.

Therapeutic Applications: A Broad Spectrum of Activity

The unique mechanism of action of 4'-azido nucleoside analogs has translated into a broad spectrum of therapeutic applications, primarily in the fields of virology and oncology.

Antiviral Activity

4'-azido nucleosides have demonstrated potent activity against a range of viruses, most notably human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).[8][13][14] More recently, their potential against other viruses, including SARS-CoV-2, has been explored.[13]

-

Azvudine (FNC): This 4'-azido-2'-deoxy-2'-fluoro-cytidine analog has shown highly potent inhibition of HIV-1 and HIV-2, including strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs).[8][15][16] It has been approved for the treatment of HIV infection in some countries and has also been investigated for the treatment of COVID-19.[11][12]

-

4'-Azidothymidine: This analog of zidovudine (AZT) has exhibited potent anti-HIV activity and has been shown to be effective against AZT-resistant strains of HIV.[6][7]

-

Censavudine (BMS-986001): A 4'-ethynyl-stavudine analog, while not a 4'-azido compound, shares the principle of 4'-substitution and has been in clinical development for HIV treatment. The absence of a 3'-OH group in some 4'-substituted nucleosides like Censavudine may contribute to the emergence of drug resistance.[11][12]

Table 1: Antiviral Activity of Selected 4'-Azido Nucleoside Analogs

| Compound | Virus | Cell Line/System | Potency (EC₅₀/IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference(s) |

| Azvudine (FNC) | HIV-1 (Wild-Type) | C8166 cells | 0.03 - 0.11 nM | > 100 µM | > 909,090 | [8][16] |

| HIV-1 (M184V mutant) | C8166 cells | 250-fold reduction in susceptibility, but still active at nM range | > 100 µM | - | [15] | |

| HIV-2 (ROD) | C8166 cells | 0.018 nM | > 100 µM | > 5,555,555 | [16] | |

| SARS-CoV-2 | Vero E6 cells | 1.2 - 4.3 µM | > 100 µM | 15 - 83 | [13] | |

| 4'-Azidothymidine | HIV-1 | H9 cells | Similar to AZT | - | - | [7] |

| AZT-Resistant HIV | H9 cells | Retained activity | - | - | [7] | |

| 4'-Azido-2'-deoxyguanosine | HIV-1 | A3.01 cells | 0.003 µM | > 1.5 µM | > 500 | [7] |

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine HCl | HIV-1 (Wild-Type) | - | 0.13 nM | > 100 µM | > 769,230 | [9][10] |

Anticancer Activity

The therapeutic potential of 4'-azido nucleoside analogs extends beyond virology into the realm of oncology.[17] The same mechanisms that disrupt viral replication can also interfere with the rapid proliferation of cancer cells.

-

Azvudine (FNC) in Non-Hodgkin Lymphoma (NHL): Recent studies have highlighted the potent anticancer activity of FNC against NHL.[18][19][20] Its mechanism in cancer cells appears to be multifactorial, involving the induction of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[18][19][21][22] FNC has also been shown to cause cell cycle arrest at the G2/M phase and to modulate the expression of apoptotic proteins, such as increasing Bax and decreasing Bcl-2 and Bcl-xL.[18][19]

-

Azidothymidine (AZT) in Parathyroid Cancer: AZT has been shown to induce apoptosis and inhibit cell growth and telomerase activity in human parathyroid cancer cells, suggesting its potential as a therapeutic agent for this malignancy.[2]

Apoptotic Pathway Induced by FNC in Lymphoma Cells

The following diagram illustrates the proposed mechanism of FNC-induced apoptosis in cancer cells.

Caption: Proposed apoptotic pathway induced by FNC in cancer cells.

Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 4'-azido nucleoside analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key determinants of their potency and selectivity.

-

The 4'-Azido Group: As previously discussed, the 4'-azido group is a critical pharmacophore, inducing the favorable 3'-endo sugar conformation.[6][11][12] In general, 4'-azido analogs are significantly more potent than their 4'-methoxy counterparts.[7]

-

The 3'-Hydroxyl Group: The presence of a 3'-hydroxyl group is crucial for preventing the rapid development of drug resistance.[11][12] Analogs lacking a 3'-OH, such as some stavudine derivatives, may be more prone to resistance.[11][12]

-

Modifications at the 2'-Position: The introduction of a 2'-fluoro group, as seen in Azvudine, can enhance the stability of the glycosidic bond and improve the overall activity profile of the molecule.[8]

-

The Nucleobase: The nature of the nucleobase (purine or pyrimidine) also plays a significant role in determining the antiviral or anticancer spectrum of the analog. For example, 4'-azido-2'-deoxyguanosine has shown exceptionally potent anti-HIV activity.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

The discovery and development of 4'-azido nucleoside analogs rely on a battery of robust in vitro assays to assess their biological activity and toxicity.

Protocol: In Vitro Antiviral Activity Assay (HIV-1)

-

Cell Culture: Maintain a suitable host cell line (e.g., C8166, MT-4, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.

-

Virus Stock: Prepare and titer a stock of HIV-1 (e.g., laboratory-adapted strains like HIV-1IIIB or clinical isolates).

-

Assay Setup: Seed the host cells in a 96-well plate. Add serial dilutions of the test compound (4'-azido nucleoside analog) to the wells.

-

Infection: Add a predetermined amount of HIV-1 to the wells containing the cells and the test compound. Include control wells with cells and virus only (positive control) and cells only (negative control).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period of 3-7 days.

-

Readout: Assess the extent of viral replication. This can be done by measuring the activity of reverse transcriptase in the culture supernatant, quantifying the amount of viral p24 antigen using an ELISA, or by observing the cytopathic effect (CPE) of the virus on the cells.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture the desired cell line (e.g., HepG2, CEM, or the same host cells used in the antiviral assay) in the appropriate medium.

-

Assay Setup: Seed the cells in a 96-well plate. Add serial dilutions of the test compound to the wells. Include control wells with cells and medium only.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period corresponding to the antiviral assay (e.g., 3-7 days).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as the ratio of CC₅₀ to EC₅₀.

Challenges and Future Directions: Navigating the Path to the Clinic

Despite their promise, the development of 4'-azido nucleoside analogs is not without its challenges.

-

Toxicity: Like all nucleoside analogs, off-target effects on host cellular polymerases, particularly mitochondrial DNA polymerase, can lead to toxicity.[23] Careful toxicological profiling is essential during preclinical development.

-

Drug Resistance: The emergence of drug-resistant viral strains is a persistent challenge in antiviral therapy.[24][25][26] While some 4'-azido analogs have shown activity against resistant strains, the potential for the selection of novel resistance mutations remains.[15] The presence of a 3'-OH group is a key structural feature to mitigate the development of resistance.[11][12]

-

Pharmacokinetics and Bioavailability: Many nucleoside analogs suffer from poor oral bioavailability due to their hydrophilicity.[1][3][23][27][28] Prodrug strategies, such as the development of ester or phosphoramidate derivatives, are being actively pursued to improve the pharmacokinetic properties of these compounds.[1][23][28]

The future of 4'-azido nucleoside analog development lies in the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structural basis of their interaction with viral and cellular enzymes will guide the synthesis of novel analogs with enhanced therapeutic indices. Furthermore, the exploration of their anticancer potential is a rapidly evolving field that holds significant promise for the development of new cancer chemotherapeutics.

Conclusion: A Versatile Scaffold with Enduring Potential

The introduction of an azido group at the 4'-position of the nucleoside sugar has proven to be a remarkably effective strategy for the design of potent therapeutic agents. From their well-established role as antiviral drugs to their emerging potential as anticancer compounds, 4'-azido nucleoside analogs represent a versatile and powerful chemical scaffold. Their unique mechanism of action, centered on the conformational constraints imposed by the 4'-azido group, provides a solid foundation for the development of new and improved therapies. As our understanding of their medicinal chemistry, pharmacology, and toxicology continues to grow, we can anticipate that 4'-azido nucleoside analogs will remain at the forefront of drug discovery for years to come.

References

-

Azvudine: a reverse transcriptase inhibitor for AIDS and COVID-19 treatment. (2026, January 3). Wiley Online Library. Retrieved January 9, 2026, from [Link]

-

Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. Current medicinal chemistry, 16(11), 1391–1399. [Link]

-

Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro. (2014). PLoS ONE, 9(8), e105634. [Link]

-

Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. Current Medicinal Chemistry, 16(11), 1391-1399. [Link]

-

Pharmacological Insights: Mitochondrial ROS Generation by FNC (Azvudine) in Dalton's Lymphoma Cells Revealed by Super Resolution Imaging. (2024). Cell Biochemistry and Biophysics, 82(2), 873-883. [Link]

-

FNC: An Advanced Anticancer Therapeutic or Just an Underdog?. (2021). Frontiers in Pharmacology, 12, 769137. [Link]

-

Wang, R. R., Yang, Q. H., Luo, R. H., Peng, Y. M., Dai, L. P., Zhang, X. J., & Chang, J. B. (2014). Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro. PloS one, 9(8), e105634. [Link]

-

Wang, R.-R., Yang, Q.-H., Luo, R.-H., Peng, Y.-M., Dai, L.-P., Zhang, X.-J., & Chang, J.-B. (2014). Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro. PLoS ONE, 9(8), e105634. [Link]

-

Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [Link]

-

Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Current Medicinal Chemistry, 16(11), 1391-1399. [Link]

-

Pharmacological Insights: Mitochondrial ROS Generation by FNC (Azvudine) in Dalton's Lymphoma Cells Revealed by Super Resolution Imaging. (2024, March 14). CoLab. Retrieved January 9, 2026, from [Link]

-

FNC (4′-azido-2′-deoxy-2′-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

Kumar, N., Delu, V., Shukla, A., Singh, R. K., Ulasov, I., Fayzullina, D., Kumar, S., Patel, A. K., Yadav, L., Tiwari, R., Rachana, K., Mohanta, S. P., Kumar, S., Kaushalendra, & Acharya, A. (2024). FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis. Cell biochemistry and biophysics, 82(2), 623–639. [Link]

-

Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. Current Medicinal Chemistry, 16(11), 1391-1399. [Link]

-

Chang, J. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(4), 565-578. [Link]

-

Maag, H., Rydzewski, R. M., McRoberts, M. J., Crawford-Ruth, D., Verheyden, J. P. H., & Prisbe, E. J. (1992). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of Medicinal Chemistry, 35(8), 1440-1451. [Link]

-

FNC (4′-azido-2′-deoxy-2′-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis. (2024). Cell Biochemistry and Biophysics, 82(2), 623-639. [Link]

-

Chang, J. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 55(4), 565–578. [Link]

-

A Review of Methods to Synthesise 4'-Substituted Nucleosides. (2016). Molecules, 21(9), 1163. [Link]

-

[Synthesis of Modified Nucleosides Using 4'-Carbon Radicals]. (2024). Yakugaku Zasshi, 144(9), 861-869. [Link]

-

A selection of 4′-substituted nucleoside analogs displaying antiviral... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Maag, H., Rydzewski, R. M., McRoberts, M. J., Crawford-Ruth, D., Verheyden, J. P., & Prisbe, E. J. (1992). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of medicinal chemistry, 35(8), 1440–1451. [Link]

-

Flaherty, K. A., Wehbe, H., & Evans, J. E. (1995). Synthesis of 2-Azido-1,N6-Etheno and 2-Azido Analogs of Deoxyadenosine as Nucleotide Photoaffinity Probes. Nucleosides and Nucleotides, 14(1-2), 65-76. [Link]

-

Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 15(6), 875–890. [Link]

-

Wang, Q., Hu, W., Jin, F., Zhang, H., Chu, C. K., & Hong, J. H. (2011). Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. European journal of medicinal chemistry, 46(9), 4178–4183. [Link]

-

Maag, H., Rydzewski, R. M., McRoberts, M. J., Crawford-Ruth, D., Verheyden, J. P., & Prisbe, E. J. (1992). Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. Journal of medicinal chemistry, 35(8), 1440–1451. [Link]

-

Induction of Apoptosis by Nucleoside Analogs. (2003). In Apoptosis and Cancer Chemotherapy (pp. 1-21). Humana Press. [Link]

-

Synthesis of 4-Azido-N-acetylhexosamine Uridine Diphosphate Donors: Clickable Glycosaminoglycans. (2017). ACS Chemical Biology, 12(10), 2549-2554. [Link]

-

Wang, Q., Hu, W., Jin, F., Zhang, H., Chu, C. K., & Hong, J. H. (2011). Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents. European journal of medicinal chemistry, 46(9), 4178-4183. [Link]

-

Falchetti, A., Franchi, A., Bordi, C., Mavilia, C., Masi, L., Cioppi, F., ... & Brandi, M. L. (2005). Azidothymidine induces apoptosis and inhibits cell growth and telomerase activity of human parathyroid cancer cells in culture. Journal of bone and mineral research, 20(3), 410-418. [Link]

-

Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 15(6), 875-890. [Link]

-

Sampath, D., Rao, V. A., & Plunkett, W. (2003). Mechanisms of apoptosis induction by nucleoside analogs. Oncogene, 22(56), 9063–9074. [Link]

-

Chen, H., & Coen, D. M. (2021). Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers. mBio, 12(1), e03492-20. [Link]

-

Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). Molecules, 28(4), 1832. [Link]

-

De la Cruz, G., Gosselin, G., & Pierra, C. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules (Basel, Switzerland), 28(4), 1832. [Link]

-

Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Kumar, S., Maity, J., Kumar, B., Kumar, S., & Prasad, A. K. (2022). Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues. Beilstein journal of organic chemistry, 18, 95–101. [Link]

-

Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic acids research, 22(12), 2183–2196. [Link]

-

Synthesis of 4′-substituted 2′-deoxy-4′-thiocytidines and its evaluation for antineoplastic and antiviral activities. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors. (2004). Clinical Infectious Diseases, 39(Supplement_1), S1-S10. [Link]

-

Fletcher, C. V., & Acosta, E. P. (1993). Comparative pharmacokinetics of antiviral nucleoside analogues. Clinical pharmacokinetics, 24(4), 312–324. [Link]

-

Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. (2018). Molecules, 23(11), 2826. [Link]

-

Kotra, L. P., Xiang, Y., Newton, M. G., Schinazi, R. F., & Chu, C. K. (1997). 4-Azido-2-pyrimidinone Nucleosides and Related Chemistry. Journal of medicinal chemistry, 40(22), 3635–3644. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azidothymidine induces apoptosis and inhibits cell growth and telomerase activity of human parathyroid cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Synthesis of Modified Nucleosides Using 4'-Carbon Radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azvudine | Reverse Transcriptase | HBV | HCV Protease | TargetMol [targetmol.com]

- 9. Synthesis of new 2′-deoxy-2′-fluoro-4′-azido nucleoside analogues as potent anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of new 2'-deoxy-2'-fluoro-4'-azido nucleoside analogues as potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | FNC: An Advanced Anticancer Therapeutic or Just an Underdog? [frontiersin.org]

- 18. FNC (4′-azido-2′-deoxy-2′-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis | Semantic Scholar [semanticscholar.org]

- 19. FNC (4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FNC (4′-azido-2′-deoxy-2′-fluoro(arbino)cytidine) as an Effective Therapeutic Agent for NHL: ROS Generation, Cell Cycle Arrest, and Mitochondrial-Mediated Apoptosis - ProQuest [proquest.com]

- 21. Pharmacological Insights: Mitochondrial ROS Generation by FNC (Azvudine) in Dalton's Lymphoma Cells Revealed by Super Resolution Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological Insights: Mitochondrial ROS Generation by FNC (Azvudine) in Dalton’s Lymphoma Cells Revealed by Super Resolution Imaging | CoLab [colab.ws]

- 23. researchgate.net [researchgate.net]

- 24. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Nucleoside analogues: mechanisms of drug resistance and reversal strategies | Semantic Scholar [semanticscholar.org]

- 26. Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Strategies to increase the oral bioavailability of nucleoside analogs. | Semantic Scholar [semanticscholar.org]

- 28. benthamscience.com [benthamscience.com]

A Guide to the Mechanism of 4'-Azidouridine Incorporation by RNA Polymerase for Nascent RNA Analysis

Abstract

The study of nascent RNA is fundamental to understanding the dynamics of gene expression. 4'-Azidouridine (4'-AzU) has emerged as a powerful chemical biology tool for the metabolic labeling of newly transcribed RNA. This guide provides an in-depth exploration of the molecular mechanisms governing the incorporation of 4'-AzU into RNA by RNA polymerase. We will dissect the process from cellular uptake and metabolic activation to the enzymatic incorporation by viral and cellular polymerases. Furthermore, this document details the subsequent bioorthogonal chemical reactions that enable the visualization and isolation of nascent transcripts, offering researchers a robust methodology for investigating RNA synthesis, processing, and turnover.

Introduction: Illuminating Nascent RNA with Chemical Biology

Traditional methods for analyzing RNA expression often capture a static snapshot of total RNA levels, masking the underlying dynamics of transcription and decay[1][2][3]. To overcome this, metabolic labeling techniques using nucleoside analogs have been developed to specifically tag and track newly synthesized RNA[4][5]. This approach hinges on the principles of bioorthogonal chemistry, which employs chemical reactions that can occur in living systems without interfering with native biochemical processes[6][7][8][9].

The azide group is an exemplary bioorthogonal handle; it is small, metabolically stable, and absent from most biological systems, thus preventing unwanted side reactions[6]. This compound (4'-AzU), a uridine analog featuring an azido moiety at the 4' position of the ribose sugar, leverages this functionality. Once introduced to cells, it is metabolized and incorporated into RNA during transcription, serving as a chemical reporter for subsequent detection and analysis.

The Molecular Journey of this compound

The successful labeling of nascent RNA with 4'-AzU relies on a multi-step intracellular pathway, from uptake and activation to its ultimate incorporation into the growing RNA chain.

Cellular Uptake and Metabolic Activation

Like its natural counterpart, uridine, 4'-AzU enters the cell via nucleoside transporters[10]. Once inside, it enters the nucleotide salvage pathway to be converted into its active triphosphate form, this compound triphosphate (4'-AzUTP). This three-step phosphorylation is catalyzed by cellular kinases, with the initial phosphorylation by a uridine kinase often being the rate-limiting step[10][11][12]. The efficiency of this conversion is crucial for providing a sufficient pool of 4'-AzUTP to compete with endogenous UTP for incorporation by RNA polymerases.

Figure 1: Metabolic activation pathway of this compound. 4'-AzU is transported into the cell and undergoes sequential phosphorylation to its active triphosphate form, 4'-AzUTP, which can then be used by RNA polymerase.

The Enzymatic Gatekeeper: RNA Polymerase

All RNA polymerases, whether viral or cellular, share a conserved right-hand structure with distinct domains that orchestrate the polymerization of ribonucleotides into an RNA strand based on a nucleic acid template[13]. The process involves the binding of the correct nucleoside triphosphate (NTP) to the active site, followed by a conformational change that facilitates phosphoryl transfer and the formation of a phosphodiester bond[14].

Mechanism of 4'-AzUTP Incorporation

The core of this technique lies in the ability of RNA polymerases to recognize and incorporate the modified 4'-AzUTP. This acceptance is not universal and depends on the specific polymerase and the structural context of its active site.

Recognition and Steric Hindrance

The 4'-azido group is a critical modification. While the polymerase active site is highly selective for the correct base pairing, it shows some tolerance for modifications on the ribose sugar. Nucleoside analogs with modifications at the 4' position can be accepted by certain polymerases, particularly viral RNA-dependent RNA polymerases (RdRps), which are often less stringent than their cellular counterparts[14][15].

However, the bulky azido group at the 4' position can create steric hindrance. After its incorporation, this group can clash with incoming nucleotides or with residues within the polymerase active site, potentially impeding the translocation of the enzyme along the RNA template. This steric clash is a key determinant of whether the analog acts as a non-obligate chain terminator or permits continued elongation[16].

Chain Termination vs. Elongation

-

Chain Termination: In many viral polymerases, such as that of Hepatitis C Virus (HCV), the incorporation of a 4'-substituted nucleotide leads to the termination of RNA synthesis[15][16]. The 4'-azido group prevents the correct positioning of the next incoming NTP, effectively halting the polymerization process. This mechanism is the basis for the antiviral activity of many 4'-modified nucleoside analogs[15][16].

-

Permissive Elongation: For metabolic labeling applications, continued elongation after incorporation is essential. Some viral and cellular RNA polymerases can accommodate the 4'-azido modification and continue transcription. The precise structural features that allow for this accommodation are an area of active research but likely involve a more flexible active site that can tolerate the modified sugar pucker and the bulky substituent[17][18][19].

The efficiency of incorporation varies significantly among different polymerases. For instance, the RNA-dependent RNA polymerase of HCV incorporates 4'-azido modified nucleotides much more efficiently than human polymerases, a property exploited in antiviral drug design[15].

Figure 2: 4'-AzUTP Incorporation by RNA Polymerase. The polymerase incorporates 4'-AzUTP opposite an adenine in the template. Depending on the polymerase's structure, this can lead to either chain termination or continued elongation.

Experimental Application: From Labeling to Detection

The incorporation of 4'-AzU provides a bioorthogonal handle for the subsequent attachment of reporter molecules, enabling the visualization and purification of nascent RNA.

Metabolic Labeling of Nascent RNA

Cells are incubated with 4'-AzU, which is then incorporated into newly transcribed RNA. The duration and concentration of labeling can be optimized to study RNA dynamics over different timescales[2][3].

-

Preparation: Prepare a sterile stock solution of this compound (e.g., 100 mM in DMSO). Store at -20°C.

-

Cell Culture: Plate cells to reach 70-80% confluency on the day of the experiment.

-

Labeling: Warm the 4'-AzU stock solution and the cell culture medium to 37°C.

-

Medium Exchange: Add 4'-AzU to the fresh medium to the desired final concentration (e.g., 50-200 µM). Aspirate the old medium from the cells and replace it with the 4'-AzU-containing medium.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 12 hours) under standard culture conditions.

-

Harvesting: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-